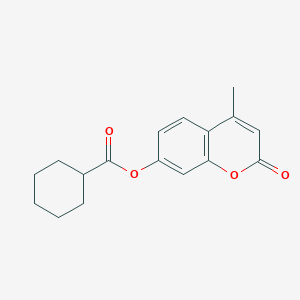
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate, also known as coumarin-7-carboxylic acid, is a synthetic compound that has been widely used in scientific research due to its various biological and pharmacological properties. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anticancer, anti-inflammatory, antiviral, and anticoagulant effects.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it has been suggested that its biological activities are mediated by various molecular targets such as enzymes, receptors, and signaling pathways. For example, its anticancer activity is thought to be mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Its anti-inflammatory activity is thought to be mediated by the suppression of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have hepatoprotective effects by reducing liver damage induced by toxic agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for drug discovery and development. Another advantage is its ease of synthesis and availability. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several future directions for the research on 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action and molecular targets in more detail. Furthermore, it is important to investigate its toxicity and safety profile in vivo and in clinical trials. Finally, it is necessary to develop more efficient synthesis methods and analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can be achieved through various methods such as the Knoevenagel condensation reaction between 7-hydroxycoumarin and cyclohexanecarboxaldehyde in the presence of a base catalyst. Another method involves the reaction of 7-chlorocoumarin with cyclohexanecarboxylic acid in the presence of a base and a solvent. The purity of the synthesized compound can be confirmed by spectroscopic methods such as NMR, IR, and MS.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against various viruses such as HIV, HSV, and influenza virus. Furthermore, it has been reported to have anticoagulant properties by inhibiting the activity of thrombin and factor Xa.
properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C17H18O4/c1-11-9-16(18)21-15-10-13(7-8-14(11)15)20-17(19)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
HXIFZHFSQKIIJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




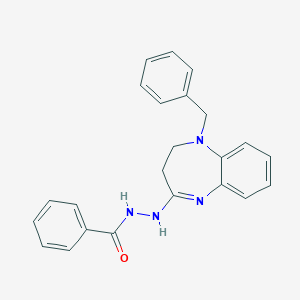
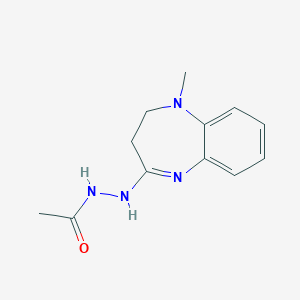
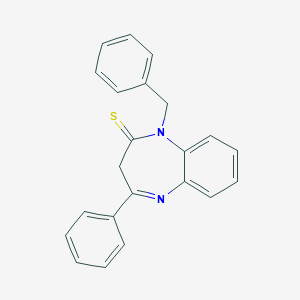
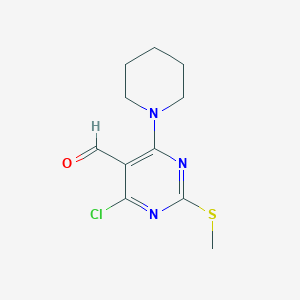
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)